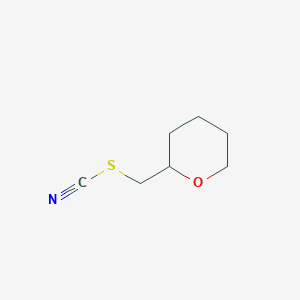
(Oxan-2-yl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxan-2-yl)methyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R represents an organic group attached to sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-2-yl)methyl thiocyanate typically involves the reaction of oxan-2-ylmethyl chloride with potassium thiocyanate in an aqueous medium. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiocyanate ion. The reaction conditions generally include moderate temperatures and the presence of a suitable solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: (Oxan-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxan-2-ylmethyl isothiocyanate.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products:
Oxidation: Oxan-2-ylmethyl isothiocyanate.
Reduction: Oxan-2-ylmethyl thiol.
Substitution: Various substituted oxan-2-ylmethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Oxan-2-yl)methyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Wirkmechanismus
The mechanism of action of (Oxan-2-yl)methyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with proteins and enzymes, leading to the inhibition of their activity. This interaction is often mediated through the formation of covalent bonds with thiol groups in proteins, resulting in the modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Phenyl thiocyanate
- Methyl thiocyanate
- Ethyl thiocyanate
Comparison: (Oxan-2-yl)methyl thiocyanate is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties compared to other thiocyanatesFor example, the oxan-2-yl group can enhance the compound’s solubility and stability, making it more suitable for certain industrial and research applications .
Eigenschaften
CAS-Nummer |
112905-03-0 |
|---|---|
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
oxan-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C7H11NOS/c8-6-10-5-7-3-1-2-4-9-7/h7H,1-5H2 |
InChI-Schlüssel |
HQDRHIYOPGYIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


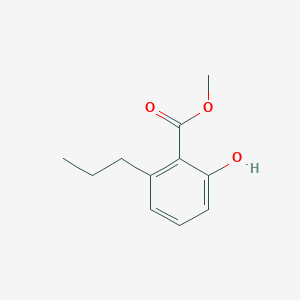
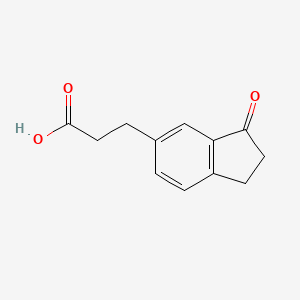

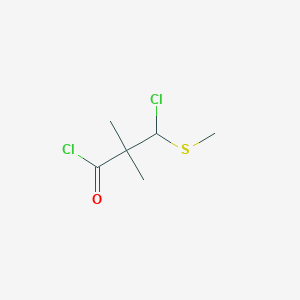
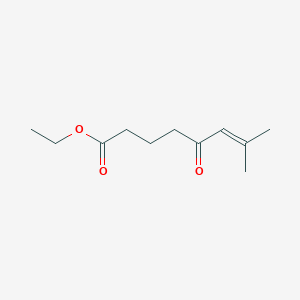
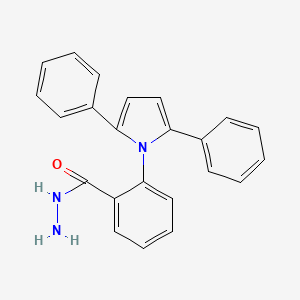
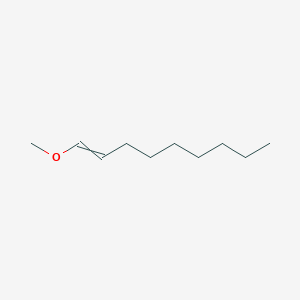
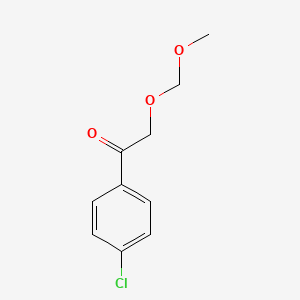
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
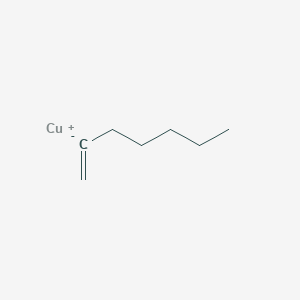
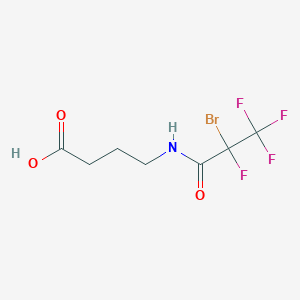

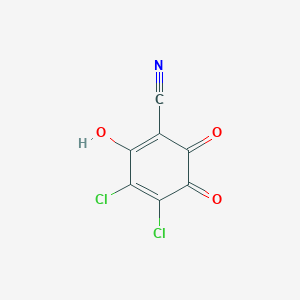
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
